molecular formula C19H20N2O5 B4776827 diethyl 4,4'-(carbonyldiimino)dibenzoate

diethyl 4,4'-(carbonyldiimino)dibenzoate

Cat. No. B4776827
M. Wt: 356.4 g/mol
InChI Key: PJNQSLGBJUMCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4,4'-(carbonyldiimino)dibenzoate, also known as CDB or Carbonyldiimidazole, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used in various chemical reactions, including peptide synthesis, esterification, and amidation.

Mechanism of Action

Diethyl 4,4'-(carbonyldiimino)dibenzoate acts as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. It reacts with the carboxyl group of one amino acid and the amino group of another, forming an amide bond. The mechanism of action of this compound in other chemical reactions is similar, involving the activation of carboxylic acids and the formation of amide or ester bonds.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects in living organisms. It is a synthetic chemical that is used solely for laboratory purposes.

Advantages and Limitations for Lab Experiments

Diethyl 4,4'-(carbonyldiimino)dibenzoate has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in various chemical reactions. It is also relatively inexpensive and easy to synthesize. However, this compound has some limitations. It can be unstable in certain solvents and may require the use of specific conditions for optimal performance.

Future Directions

There are several future directions for the use of diethyl 4,4'-(carbonyldiimino)dibenzoate in scientific research. One potential application is in the synthesis of new peptides and proteins with specific biological functions. This compound could also be used in the development of new drugs and therapies. Further research is needed to explore the full potential of this compound in various chemical reactions and biological systems.
Conclusion:
In conclusion, this compound is a versatile reagent that has been widely used in scientific research. It is an important tool for the synthesis of peptides, esters, and amides. This compound has several advantages for use in laboratory experiments, but also has some limitations. Future research will continue to explore the potential of this compound in various chemical reactions and biological systems.

Scientific Research Applications

Diethyl 4,4'-(carbonyldiimino)dibenzoate has been widely used in scientific research, particularly in the field of peptide synthesis. It is an important reagent for the coupling of amino acids in the synthesis of peptides and proteins. This compound has also been used in the synthesis of esters, amides, and other organic compounds.

properties

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-3-25-17(22)13-5-9-15(10-6-13)20-19(24)21-16-11-7-14(8-12-16)18(23)26-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNQSLGBJUMCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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